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Compound of Interest

Compound Name: GSK1829820A

Cat. No.: B607770

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1829820A is a potent inhibitor of Mycobacterium tuberculosis H37Rv, the primary
causative agent of tuberculosis. This document provides a comprehensive technical overview
of its chemical structure, properties, mechanism of action, and relevant experimental protocols.
GSK1829820A belongs to the imidazo[1,2-a]pyridine-3-carboxamide class of compounds,
which have demonstrated significant promise in combating multi-drug resistant (MDR) and
extensively drug-resistant (XDR) strains of M. tuberculosis.

Chemical Structure and Properties

GSK1829820A is a small molecule with the JIUPAC name 2,6-dimethyl-N-(2-thienylmethyl)-

Imidazo[1,2-a]pyridine-3-carboxamide.[1] Its chemical and physical properties are summarized
in the table below.
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Property Value Reference
Molecular Formula C15H15N30S [1]
Molecular Weight 285.36 g/mol [1]
CAS Number 1443138-52-0 [1]
Appearance Solid powder [1]

0=C(C1=C(C)N=C2C=CC(C)=
SMILES [1]
CN21)NCC3=CC=CS3

LYDYEINGBDQLKU-
InChl Key [1]
UHFFFAOYSA-N

Mechanism of Action and Signaling Pathway

GSK1829820A, as part of the imidazo[1,2-a]pyridine-3-carboxamide class, is proposed to exert
its anti-tubercular activity by targeting the cytochrome bcl complex (also known as complex Ill)
of the electron transport chain in Mycobacterium tuberculosis. Specifically, it is believed to
inhibit the QcrB subunit of this complex. The cytochrome bcl complex plays a crucial role in
cellular respiration by transferring electrons from ubiquinol to cytochrome c, a process that is
coupled to the pumping of protons across the inner mitochondrial membrane, thereby
generating a proton motive force for ATP synthesis. Inhibition of this complex disrupts the
bacterium's ability to generate energy, leading to cell death.
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Proposed mechanism of action of GSK1829820A.

Pharmacological Properties

While specific quantitative data for GSK1829820A is not readily available in the public domain,
the imidazo[1,2-a]pyridine-3-carboxamide class of compounds demonstrates potent activity
against M. tuberculosis. The table below summarizes representative Minimum Inhibitory
Concentration (MIC) values for analogous compounds against various strains.

Compound Class M. tuberculosis Strain MIC Range (uM)
Imidazo[1,2-a]pyridine-3- )

) H37Rv (drug-susceptible) 0.10-1.9
carboxamides
Imidazo[1,2-a]pyridine-3- ) )

) Multi-drug resistant (MDR) 0.05-2.2
carboxamides
Imidazo[1,2-a]pyridine-3- Extensively drug-resistant 0.07-15
carboxamides (XDR) ' '

Experimental Protocols

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b607770?utm_src=pdf-body-img
https://www.benchchem.com/product/b607770?utm_src=pdf-body
https://www.benchchem.com/product/b607770?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Determination of Minimum Inhibitory Concentration
(MIC) against M. tuberculosis H37Rv

The following is a generalized broth microdilution protocol for determining the MIC of

compounds against M. tuberculosis H37Rv.

Prepare serial dilutions of Prepare M. tuberculosis H37Rv
GSK1829820A in 96-well plate inoculum in 7H9 broth

'

Inoculate wells with
bacterial suspension

!

Incubate plates at 37°C

!

Read visual growth
after 7-14 days

'

Determine MIC as lowest concentration
with no visible growth

Click to download full resolution via product page

Workflow for MIC determination.
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Materials:
 GSK1829820A
e Mycobacterium tuberculosis H37Rv strain

o Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-
Catalase), and 0.05% Tween 80

o Sterile 96-well microtiter plates
» Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:

o Compound Preparation: A stock solution of GSK1829820A is prepared in DMSO. Serial two-
fold dilutions are then made in 7H9 broth in the 96-well plates to achieve the desired
concentration range.

e Inoculum Preparation:M. tuberculosis H37Rv is grown to mid-log phase in 7H9 broth. The
culture is then diluted to a final concentration of approximately 5 x 10"5 CFU/mL.

 Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
Positive (no drug) and negative (no bacteria) control wells are included.

e Incubation: The plates are sealed and incubated at 37°C in a humidified incubator.

o Reading Results: After 7 to 14 days of incubation, the plates are visually inspected for
bacterial growth. The MIC is defined as the lowest concentration of the compound that
completely inhibits visible growth of the bacteria.

Conclusion

GSK1829820A represents a promising class of anti-tubercular agents with a novel mechanism
of action targeting the essential respiratory processes of M. tuberculosis. Its potent activity
against drug-resistant strains makes it a valuable lead compound for further drug development
efforts. The information and protocols provided in this guide are intended to facilitate further
research into GSK1829820A and related compounds.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b607770?utm_src=pdf-body
https://www.benchchem.com/product/b607770?utm_src=pdf-body
https://www.benchchem.com/product/b607770?utm_src=pdf-body
https://www.benchchem.com/product/b607770?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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